2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a chemical compound notable for its potential applications in pharmaceuticals and chemical research. It is characterized by a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The compound is classified as an amino alcohol and is often used as an intermediate in the synthesis of various bioactive molecules.
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride falls under the category of organic compounds, specifically within the subcategories of heterocyclic compounds and amino alcohols. Its structure features a pyrazole moiety, which enhances its reactivity and potential interactions with biological systems.
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate pyrazole derivatives with ethanolamine or similar reagents.
A common synthetic route involves:
The molecular structure of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can be represented as follows:
Key structural data includes:
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can participate in various chemical reactions:
In laboratory settings, this compound may be utilized in coupling reactions to synthesize more complex molecules or as a reagent in organic synthesis due to its functional groups.
The mechanism of action for 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride primarily relates to its biological activity as a potential drug candidate. The pyrazole ring confers specific interactions with biological targets, such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds containing pyrazole moieties exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The exact mechanism may involve modulation of signaling pathways or inhibition of specific enzymes.
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has several applications:
Aminopyrazoles—characterized by a free amino group at the C3, C4, or C5 position of the pyrazole ring—serve as privileged scaffolds in drug discovery due to their exceptional hydrogen-bonding capacity, tautomeric versatility, and physicochemical adaptability. The amino group acts as both a hydrogen bond donor and acceptor, enabling strong interactions with diverse biological targets such as kinases (e.g., p38MAPK, FGFR), cyclin-dependent kinases (CDKs), and microbial enzymes [3] [7]. This versatility is exemplified by FDA-approved drugs like Pirtobrutinib (a BTK inhibitor) and clinical candidates such as AT9283 (an Aurora kinase inhibitor), where the aminopyrazole core enables critical binding interactions [3].
Table 1: Therapeutic Applications of Aminopyrazole Derivatives
| Compound | Biological Target | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Pirtobrutinib | BTK Kinase | Oncology | 4-Aminopyrazole hinge binder |
| AT7519 | CDK1/2/4/5/9 | Oncology | 4-Aminopyrazole with piperidine |
| Erdafitinib | FGFR1-4 | Oncology | 3-Aminopyrazole bioisostere |
| Fipronil | GABA-A Receptor | Insecticide | 5-Aminopyrazole with trifluoromethyl |
The bioisosteric replacement potential of aminopyrazoles further enhances their utility. For example, 4-aminopyrazoles mimic purine motifs in kinase inhibitors, while 3-aminopyrazoles enable access to hydrophobic pockets in tubulin-binding agents (e.g., compound 5 in [3] inhibits tubulin polymerization via H-bonds with Cysβ241 and Asnα101). This adaptability underpins their broad therapeutic relevance across:
1H-Pyrazole ethers—specifically N-alkylated ethanol derivatives—represent a strategic evolution in pyrazole-based drug design, enhancing solubility and bioavailability while retaining target affinity. The incorporation of ethanolic linkers enables:
Table 2: Structural and Physicochemical Properties of Key Pyrazole Ethers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol | 1526236-35-0 | C₇H₁₃N₃O | 155.20 | Free base with primary amine |
| 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride | 2174007-61-3 | C₆H₁₃Cl₂N₃O | 214.09 | Dihydrochloride salt |
| (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate | CBR01110 | C₇H₁₃Cl₂N₃O₃ | 258.11 | Carboxylic acid bioisostere |
| 2-(((1-(m-Tolyl)-1H-pyrazol-4-yl)methyl)amino)ethan-1-ol hydrochloride | 1988082-99-0 | C₁₃H₁₈ClN₃O | 267.76 | Aryl-substituted pyrazole ether |
Synthetic routes to these ethers typically involve:
Notably, the acetic acid derivative CBR01110 (Table 2) demonstrates the scaffold’s tolerance for carboxylate bioisosteres, expanding its application in prodrug design [6] [9]. The ethanol linker in compounds like 1988082-99-0 further enables secondary functionalization (e.g., amidation, esterification), facilitating PROTAC development and antibody-drug conjugates [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1